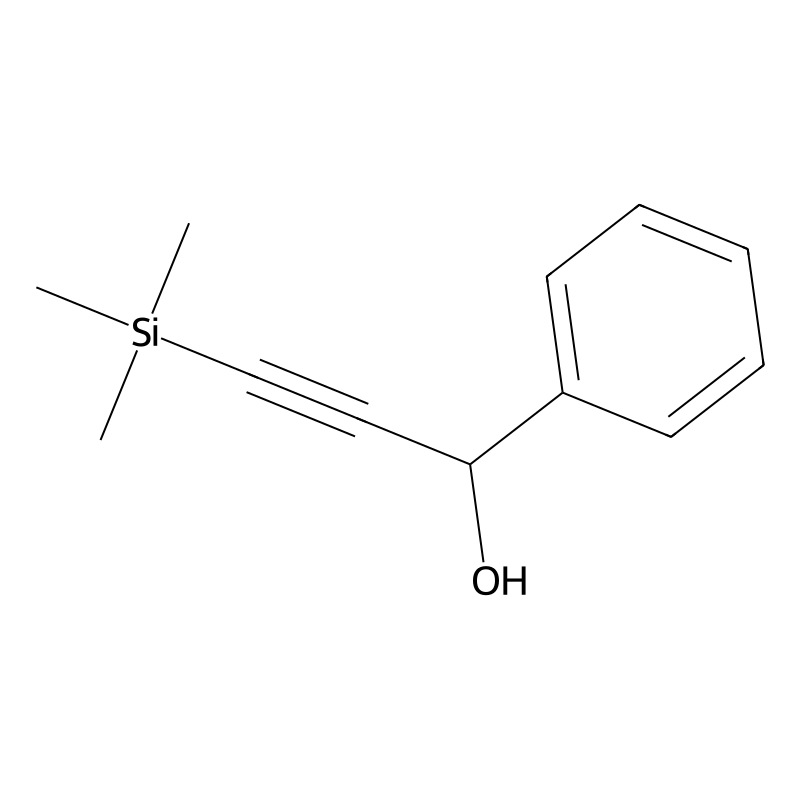

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Complex Molecules:

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, also known as alpha-[(trimethylsilyl)ethynyl]benzenemethanol, finds application in organic synthesis due to the presence of the alkyne (-C≡C-) and hydroxyl (-OH) functional groups. The alkyne group allows for versatile transformations through various coupling reactions, while the hydroxyl group enables further functionalization. Studies have shown its utility in the synthesis of complex molecules like dendrimers, fullerenes, and natural product analogs [, ].

Protecting Group Strategy:

The trimethylsilyl (TMS) group in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol serves as a protecting group for the alkyne functionality. TMS groups are commonly used in organic synthesis to temporarily mask functional groups and prevent unwanted side reactions. The TMS group can be readily introduced and removed under mild conditions, making it a valuable tool for selective functionalization of complex molecules [].

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has the molecular formula C₁₂H₁₆OSi and a molecular weight of approximately 204.34 g/mol. The compound features a phenyl group attached to a propynol backbone with a trimethylsilyl substituent. This structure imparts distinct reactivity patterns, making it valuable in organic synthesis and various industrial applications .

Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes. Common reagents for this reaction include pyridinium chlorochromate and Dess-Martin periodinane.

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with various functional groups, including halogens or alkyl groups. Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed- From Oxidation: Phenylpropiolic acid or phenylacetaldehyde.

- From Reduction: 1-Phenyl-3-(trimethylsilyl)-2-propanol.

- From Substitution: 1-Phenyl-3-(trimethylsilyl)-2-propynyl halides.

Several methods are available for synthesizing 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol:

Method 1: Reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by hydroxylation. This reaction typically occurs under mild conditions using solvents like tetrahydrofuran or dichloromethane.

Method 2: Industrial production may involve large-scale batch reactions or continuous flow reactors to enhance efficiency and yield .

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol serves as an important intermediate in organic synthesis. Its unique reactivity allows it to be utilized in the development of pharmaceuticals, agrochemicals, and materials science. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various applications in chemical research and industry .

Several compounds share structural similarities with 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Differences from 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol |

|---|---|---|

| 1-Phenyl-2-propyn-1-ol | Lacks the trimethylsilyl group | Different reactivity and applications |

| 3-(Trimethylsilyl)prop-2-yn-1-ol | Similar structure but without the phenyl group | Distinct chemical properties |

| 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-yl selenides | Contains a selenium atom | Unique reactivity compared to the parent compound |

Uniqueness: The combination of the phenyl and trimethylsilyl groups in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol confers specific reactivity patterns that are not present in the other compounds listed. This makes it a valuable intermediate in various synthetic applications .

Early Synthetic Approaches

The synthesis of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol emerged from advancements in organometallic chemistry during the late 20th century. A foundational method involves the reaction of trimethylsilylacetylene with benzaldehyde derivatives under strongly basic conditions. For example, treatment of trimethylsilylacetylene with n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by addition of benzaldehyde, yields the propargyl alcohol product in high purity (98%). This approach leverages the nucleophilic addition of a lithiated alkyne to carbonyl compounds, a strategy widely adopted for synthesizing propargyl alcohols.

Key milestones in its development include:

- 1980s–1990s: Exploration of silyl-protected alkynes as stable precursors for cross-coupling reactions.

- 2000s: Utilization in stereospecific Pt-catalyzed Si–H borylation reactions to access silicon-stereogenic silylboranes.

Structural Characterization

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have confirmed its delocalized η³-propargyl/allenyl structure. The trimethylsilyl group induces steric protection, stabilizing the propargyl alcohol against premature oxidation or rearrangement.

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol represents a complex organosilicon compound featuring a phenyl ring, an alkyne moiety, and a trimethylsilyl protecting group [1] [2]. The molecular formula C₁₂H₁₆OSi corresponds to a molecular weight of 204.34 grams per mole, with an exact mass of 204.097042 daltons [2] [3]. The compound exhibits a linear alkyne functionality bridging a phenyl-substituted carbinol center and a trimethylsilyl terminus [1] [4].

The structural architecture encompasses several distinct functional regions: the phenyl ring provides aromatic stabilization, the secondary alcohol at the benzylic position introduces polarity and hydrogen bonding capability, and the acetylenic bond creates a rigid linear geometry [1] [2]. The trimethylsilyl group serves as a sterically bulky protecting group, effectively shielding the terminal alkyne from unwanted reactions while maintaining the molecule's synthetic utility [4] [5].

Stereochemically, the compound possesses one chiral center at the carbinol carbon, theoretically allowing for the existence of both R and S enantiomers [6]. The asymmetric carbon is substituted with a hydroxyl group, a phenyl ring, and the alkyne chain, creating the potential for optical activity [2] [6]. However, commercial preparations typically exist as racemic mixtures unless specifically resolved through asymmetric synthesis or chiral resolution techniques [1] [7].

The three-dimensional molecular geometry is characterized by the tetrahedral arrangement around the carbinol carbon, with the alkyne providing linear extension from this center [2] [4]. The trimethylsilyl group adopts a tetrahedral configuration around the silicon atom, with the three methyl groups arranged to minimize steric hindrance [1] [5].

Thermodynamic Parameters

Boiling Point and Phase Behavior

The compound exhibits a boiling point of 281.9°C at standard atmospheric pressure (760 millimeters of mercury), indicating substantial intermolecular forces and molecular stability at elevated temperatures [5]. This relatively high boiling point reflects the combined effects of hydrogen bonding from the hydroxyl group, π-π interactions from the aromatic ring, and van der Waals forces from the extended molecular structure [1] [5].

Phase transition behavior demonstrates typical liquid-phase stability under ambient conditions, with the compound existing as a colorless liquid at room temperature [4]. The thermal stability extends to temperatures well above normal laboratory conditions, making the compound suitable for high-temperature synthetic applications [5] [8].

The flash point occurs at 124.3°C, establishing the lower temperature threshold for vapor ignition under standard testing conditions [5]. This parameter is particularly relevant for handling and storage considerations, indicating moderate volatility characteristics at elevated temperatures [5].

Density and Volatility Profiles

Density measurements reveal values ranging from 0.961 grams per cubic centimeter (Sigma-Aldrich specification) to 0.993 grams per cubic centimeter (alternative sources), measured at 25°C [1] [5]. This density range is consistent with organic compounds containing both aromatic and aliphatic components, with the silicon-containing substituent contributing to the overall molecular mass [1] [4].

The refractive index values of 1.5193 (n₂₀/D) and 1.52 provide optical characterization parameters that reflect the compound's electronic structure and polarizability [1] [5]. These values fall within the expected range for aromatic organosilicon compounds, indicating moderate optical density and light-bending properties [1] [5].

Volatility characteristics are influenced by the molecular weight of 204.34 grams per mole and the presence of hydrogen bonding functionality [1] [2]. The compound demonstrates reduced volatility compared to simpler alcohols due to intermolecular hydrogen bonding and increased molecular mass [5]. The topological polar surface area of 20.23 square angstroms indicates limited polar character, primarily localized to the hydroxyl group [3].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Analysis (¹H/¹³C)

Proton Nuclear Magnetic Resonance spectroscopy of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol reveals characteristic chemical shift patterns consistent with its structural features [9]. The aromatic protons appear in the typical downfield region between 7.0 and 7.5 parts per million, exhibiting the expected multipicity patterns for a monosubstituted benzene ring [9] [10].

The benzylic proton adjacent to the hydroxyl group resonates around 4.7-4.9 parts per million, showing the characteristic downfield shift associated with both the electron-withdrawing phenyl group and the alkyne substituent [9]. This proton typically appears as a singlet due to the absence of adjacent coupling protons on the alkyne carbon [9] [10].

The trimethylsilyl group produces a distinctive singlet at approximately 0.2-0.3 parts per million, integrating for nine protons [9] [10]. This upfield chemical shift is characteristic of silicon-bound methyl groups, reflecting the electropositive nature of silicon and its shielding effect on adjacent protons [9] [10].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic chemical shift assignments [9] [10]. The aromatic carbons appear in the 120-140 parts per million region, with the ipso carbon showing additional downfield displacement due to substitution [9]. The alkyne carbons resonate in the 80-105 parts per million range, with the silicon-substituted carbon appearing more upfield than the carbinol-substituted carbon [9] [10].

The carbinol carbon exhibits a chemical shift around 65-70 parts per million, consistent with secondary alcohols bearing aromatic substitution [9]. The trimethylsilyl carbon atoms appear at approximately 0 parts per million, characteristic of silicon-bound methyl carbons [9] [10].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol demonstrates characteristic fragmentation pathways consistent with its functional group composition [11] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 204, though its intensity may be reduced due to the inherent instability of alcohol molecular ions under electron impact conditions [11] [12].

Primary fragmentation patterns include α-cleavage adjacent to the hydroxyl group, producing resonance-stabilized cations characteristic of benzylic alcohols [11] [12]. This fragmentation typically yields significant peaks corresponding to the loss of various alkyl and functional group fragments [12] [14].

Dehydration represents another major fragmentation pathway, resulting in peaks at mass-to-charge ratio 186 (M-18), corresponding to the loss of water from the molecular ion [11] [12] [15]. This fragmentation is particularly common in alcohol-containing compounds and provides diagnostic information for structural identification [12] [15].

Trimethylsilyl group fragmentation contributes to the spectral complexity through the loss of silicon-containing fragments [13]. The characteristic loss of 73 mass units (corresponding to the trimethylsilyl group) often produces significant peaks in the mass spectrum [13]. Additional fragmentation may involve the loss of individual methyl groups from the silicon center, generating peaks at M-15, M-30, and M-45 [13].

Benzylic cleavage represents another important fragmentation mode, particularly for compounds containing phenyl rings adjacent to heteroatoms [16]. This process can generate characteristic tropylium-type ions or other aromatic cations, providing structural confirmation for the phenyl substituent [12] [16].

The alkyne functionality may undergo specific fragmentation patterns, though these are often less prominent than other fragmentation modes due to the stability of the triple bond [17]. When fragmentation does occur at the alkyne position, it typically involves cleavage of adjacent bonds rather than disruption of the carbon-carbon triple bond itself [11] [17].

| Fragmentation Type | Mass Loss | Characteristic Ions | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 0 | 204 | Low-Moderate |

| Dehydration | 18 | 186 | Moderate |

| Trimethylsilyl Loss | 73 | 131 | High |

| Benzylic Cleavage | Variable | 77, 105 | Moderate |

| α-Cleavage | Variable | 45, 59 | High |

| Methyl Loss | 15 | 189 | Low |

Propargyl alcohols represent versatile synthetic building blocks that have emerged as essential intermediates in modern organic synthesis [1] [2]. The functionalization of these compounds involves strategic manipulation of both the hydroxyl group and the terminal alkyne, enabling access to diverse molecular architectures. Recent developments have demonstrated that propargyl alcohols can serve as bifunctional reagents for divergent annulations through dual carbon-hydrogen functionalization and dual oxidative cyclization pathways [1].

The compound 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol exemplifies the utility of propargyl alcohol functionalization, where the presence of both the alkyne and hydroxyl functional groups allows for versatile transformations through various coupling reactions . The alkyne group enables participation in coupling reactions, while the hydroxyl group facilitates further functionalization. Studies have demonstrated that propargyl alcohols can function as three-carbon synthons in rhodium-catalyzed heteroannulation processes, involving carbon-hydrogen functionalization followed by cascade cyclization with external and internal nucleophiles [4] [5].

Alkoxypropargylation strategies have been developed for the direct functionalization of aliphatic alcohols using allenyl ethers and hypervalent iodine reagents under mild conditions [2]. This methodology produces diverse acetals in yields ranging from 60-94%, offering a versatile platform for installing alkynyl moieties in complex molecular architectures. The reaction demonstrates broad substrate compatibility, accommodating diverse hydroxyl-containing molecules.

The trimethylsilyl group in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol serves as a protecting group for the alkyne functionality . Trimethylsilyl groups are commonly employed in organic synthesis to temporarily mask functional groups and prevent unwanted side reactions. The trimethylsilyl group can be readily introduced and removed under mild conditions, making it a valuable tool for selective functionalization of complex molecules.

Recent advances have shown that terminal alkynes can be converted to primary propargyl alcohols using rongalite as the carbon-1 unit, avoiding low-temperature reaction conditions and inconvenient lithium reagents [6]. This methodology proceeds through direct nucleophilic attack of the terminal alkyne on the carbon atom of rongalite, activated through sulfur dioxide as a leaving group.

Silylation Reaction Mechanisms

Silylation reactions involve the introduction of triorganosilyl moieties into organic compounds, with particular emphasis on the trimethylsilyl group [7] [8]. The mechanisms underlying these transformations are crucial for understanding reactivity patterns and optimizing synthetic protocols. The silylation process typically proceeds through nucleophilic substitution at the silicon atom, with the rate-determining step often being this nucleophilic substitution [9].

Classical silylation mechanisms involve the interaction of silylating agents in both neutral and protonated forms, with the protonated form being apparently preferable [9]. The silylated compound can react either as an anion or as a neutral molecule. In many instances, the silylation reaction proceeds via the SN2-Si mechanism, although simultaneous SN2-Si and SNi-Si mechanisms have been observed.

The stereochemistry of silylation reactions has been extensively studied, revealing that silylation of compounds containing mobile hydrogen atoms with optically active trialkylhalogenosilanes proceeds with almost complete inversion of configuration of the trialkylsilyl fragments [9]. This stereochemical outcome provides valuable information about the mechanism and transition state geometry.

Hydrosilylation mechanisms represent another important class of silylation reactions, particularly relevant for the preparation of silicon-carbon bonds [10]. The classical Chalk-Harrod mechanism involves oxidative addition of a silicon-hydrogen bond to a metal atom of an olefin complex, followed by migration of the hydride ligand onto the coordinated olefin to generate a silyl alkyl intermediate, which undergoes reductive elimination to form the silicon-carbon bond.

Recent mechanistic investigations have revealed novel pathways involving silylene complexes as intermediates [10]. These complexes can catalyze selective monoalkylation of monosubstituted silanes, providing access to new reaction patterns not available through traditional mechanisms. The silylene-catalyzed process involves four-centered transition states analogous to hydroboration reactions.

Dehydrogenative silylation has emerged as an important methodology for direct carbon-hydrogen bond silylation [11]. Studies using potassium tert-butoxide as catalyst have revealed radical chain mechanisms involving trialkylsilyl radicals generated through homolytic cleavage of weakened silicon-hydrogen bonds in hypercoordinated silicon species. Density functional theory calculations support these mechanistic proposals and explain the observed regioselectivity.

Catalytic Approaches

Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized silylation chemistry, providing efficient and selective methods for carbon-silicon bond formation [12] [13]. The development of transition metal-catalyzed silylation and borylation of carbon-hydrogen bonds has enabled broad arrays of downstream transformations to afford diverse structures. These methodologies have found rapid adoption in early-, mid-, and late-stage synthesis of complex molecules.

Palladium-catalyzed silylation represents one of the most versatile approaches for carbon-silicon bond formation [14] [15] [16]. Palladium catalysts can mediate silylation reactions through multiple mechanistic pathways, including oxidative addition of hydrosilanes or aryl halides, leading to intermediates characterized by different coordination states [16]. The choice of ligands and reaction conditions significantly influences the chemoselectivity and reactivity of these transformations.

Mechanistic studies of palladium-catalyzed silylation of aryl iodides have revealed three distinct catalytic cycles initiated by oxidative addition through different pathways [16] [17]. For less bulky bidentate catalysts, a palladium(IV) cycle is energetically favored, while for bulky monodentate catalysts, an aryl-palladium(II)-iodide pathway is preferred. The inclusion of base in these reactions allows the silylated product to become dominant.

Rhodium-catalyzed silylation has demonstrated exceptional selectivity for specific carbon-hydrogen bonds [18] [19] [20]. Rhodium catalysts can achieve unusual selectivity for carbon-hydrogen bonds located at specific positions relative to directing groups. For example, rhodium-catalyzed intramolecular silylation of alkyl carbon-hydrogen bonds occurs with selectivity for bonds located delta to oxygen atoms over more proximal reactive bonds [18] [19].

The rhodium-catalyzed intramolecular alkynylsilylation of alkynes represents the first example of alkynylsilylation via cleavage of carbon(sp)-silicon bonds by transition metal catalysis [20]. This reaction proceeds through syn-insertion using cationic rhodium/triarylphosphine catalysts, enabling highly enantioselective variants for creating silicon stereogenic centers.

Platinum-catalyzed hydrosilylation finds extensive application in silicones industry for preparing monomers containing silicon-carbon bonds and for crosslinking polymers [21] [22]. Platinum catalysts such as Karstedt's catalyst demonstrate high activity for hydrosilylation reactions, with the ability to control regioselectivity and stereoselectivity. The mechanism involves formation of platinum colloids that serve as active catalytic species.

Recent developments in platinum catalysis include the design of platinum(II) di-omega-alkenyl complexes as slow-release precatalysts for heat-triggered olefin hydrosilylation [22]. These systems exhibit latent catalytic behavior with high turnover numbers and excellent anti-Markovnikov selectivity, making them suitable for injection molding and solvent-free applications.

Organocatalytic Pathways

Organocatalysis has emerged as a powerful complement to transition metal catalysis for silylation reactions, offering metal-free alternatives with excellent enantioselectivity [23] [24]. The development of organocatalytic asymmetric synthesis of silicon-stereogenic compounds represents a significant advancement in the field.

Chiral imidazole catalysts have demonstrated exceptional capability for enantioselective silylation reactions [23] [24]. These catalysts can achieve desymmetrization of prochiral silanediols with enantioselectivity up to 98:2 for various silanediol and silyl chloride substrate combinations. The organocatalyst serves a dual role as both a hydrogen-bonding molecular recognition element and a Lewis base activator of chlorosilanes.

Nuclear magnetic resonance and X-ray crystallographic studies have provided insight into the hydrogen-bonding interactions between imidazole organocatalysts and silanediols [23]. The dual activating role of the Lewis basic imidazole accounts for the high enantioselectivity observed in these transformations. Unlike previous reports for meso-diols, experimental evidence suggests that a single molecule of the organocatalyst fulfills the dual catalytic role.

Isothiourea catalysts have been developed for asymmetric silylation of alcohols using triphenylsilyl chloride [25]. Mechanistic investigations using reaction progress kinetic analysis revealed that the silyl chloride exhibits higher-order kinetics, suggesting a multistep mechanism between the catalyst and silyl chloride. The second equivalent of silyl chloride assists in formation of the reactive intermediate leading to the rate-determining step.

The substrate scope of organocatalytic silylation demonstrates broad functional group tolerance, including secondary alkyl, vinyl, and hydrogen groups [23]. The methodology provides access to products with potential for further elaboration, making it valuable for late-stage functionalization of complex molecules.

Base-catalyzed silylation using potassium tert-butoxide represents an environmentally friendly approach to dehydrogenative carbon-hydrogen silylation [11]. This methodology features mild reaction conditions, operationally simple procedures, and good functional group tolerance. The process operates through radical chain mechanisms involving pentacoordinate silicate intermediates.

Purification and Isolation Techniques

The purification and isolation of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol requires careful consideration of the compound's chemical properties and stability [26]. Organosilicon compounds often present unique challenges in purification due to their sensitivity to moisture, acids, and bases, necessitating specialized techniques and conditions.

Column chromatography represents the most widely employed purification technique for organosilicon compounds [27] [28] [29]. The technique utilizes differential adsorption on silica gel or alumina stationary phases, with mobile phases selected based on compound polarity. For 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, typical solvent systems involve hexane-ethyl acetate gradients, with careful attention to avoiding acidic conditions that might cleave the trimethylsilyl group.

The choice of stationary phase is critical for successful separations [29]. Silica gel is recommended for most compounds, but its slightly acidic nature preferentially retains basic compounds. For compounds sensitive to acidic conditions, neutral alumina may be preferred. The particle size of the adsorbent affects solvent flow, with higher mesh values providing better resolution at the cost of longer elution times.

Phase-selective solubility techniques have been developed specifically for organosilicon compounds [26]. The use of octadecyldimethylsilyl groups facilitates separations by making silylated compounds phase-selectively soluble in hydrocarbon solvents. In thermomorphic cyclohexane/dimethylformamide systems, greater than 96% of silylated alcohols partition into the cyclohexane phase, allowing purification by simple liquid-liquid extraction.

Recrystallization provides an effective method for achieving high purity, particularly for solid organosilicon compounds [30] [31]. The technique relies on differential solubility at varying temperatures, with the ideal solvent exhibiting low solubility at room temperature and high solubility at elevated temperatures. Solvent selection is critical, requiring compatibility with the organosilicon functionality while avoiding conditions that promote decomposition.

The recrystallization process involves five main steps: solvent selection, dissolution in hot solvent, slow cooling for crystal formation, separation and washing of crystals, and drying [31]. For thermally sensitive organosilicon compounds, the solvent boiling point must be below the compound's melting point to avoid decomposition during the crystallization process.

Distillation techniques can be employed for volatile organosilicon compounds, though thermal stability considerations are paramount [32] [33]. The compound 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has a reported boiling point of 281.9±28.0°C at atmospheric pressure [34], making distillation feasible under reduced pressure conditions to minimize thermal decomposition.

Specialized handling considerations for organosilicon compounds include protection from moisture and acidic conditions [35]. The hydrolytic sensitivity of trimethylsilyl groups requires careful control of reaction and purification environments. Compound storage typically requires inert atmospheres and low temperatures to maintain stability over extended periods [36] [37].

Recent advances in purification include the development of recyclable silylation reagents that facilitate product isolation [26]. These systems enable recovery and reuse of expensive silylating agents while simplifying purification protocols. The approach demonstrates particular value for large-scale applications where reagent cost and waste minimization are important considerations.

Preparative high-performance liquid chromatography offers high-resolution separations for challenging purifications [38]. While expensive for large-scale applications, this technique provides excellent purity for analytical samples and valuable synthetic intermediates. The use of reverse-phase columns can be particularly effective for organosilicon compounds with appropriate solubility profiles.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant